7-Trifluoromethyloxindole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 7-Trifluoromethyloxindole involves the reaction of 7-hydroxyoxindole with trifluoromethyl iodide (CF₃I) or trifluoromethyl copper reagents. The reaction conditions typically include mild temperatures and the use of appropriate solvents to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability, cost-effectiveness, and yield optimization .
Chemical Reactions Analysis
Types of Reactions: 7-Trifluoromethyloxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
7-Trifluoromethyloxindole has a wide range of applications in scientific research, including:
Mechanism of Action
The specific mechanism of action of 7-Trifluoromethyloxindole remains under investigation. research suggests that its derivatives can act as potential anticancer agents by inhibiting the growth of cancer cells. This may involve interfering with cell cycle progression or inducing apoptosis. The compound’s trifluoromethyl group plays a crucial role in modulating its biological activity and interactions with molecular targets.
Comparison with Similar Compounds
- 7-Trifluoromethyl-1H-indole-2-carboxylic acid
- 7-Trifluoromethylquinoline-3-carboxylic acid
- 7-Trifluoromethylindoline-2,3-dione
Comparison: 7-Trifluoromethyloxindole is unique due to its specific trifluoromethyl substitution at the 7th position of the oxindole ring. This structural feature imparts distinct electronic properties and metabolic stability compared to other similar compounds .
Properties
IUPAC Name |
7-(trifluoromethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-3-1-2-5-4-7(14)13-8(5)6/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODADMQRQVQRBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(F)(F)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428452 | |
Record name | 7-Trifluoromethyloxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-40-3 | |
Record name | 1,3-Dihydro-7-(trifluoromethyl)-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56341-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Trifluoromethyloxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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